![molecular formula C12H17NO5S B362384 4-Ethyl 2-(2-methoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate CAS No. 556016-30-9](/img/structure/B362384.png)
4-Ethyl 2-(2-methoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate
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Description
4-Ethyl 2-(2-methoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate is a unique compound with a wide range of applications in both research and industry. It is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleic acids and thus essential for cell growth and replication. This compound is also known as 4-ethyl-2-methoxyethyl-5-amino-3-methylthiophene-2,4-dicarboxylate (EMAMTDC) and is an important tool for studying the structure and function of DHFR.
Scientific Research Applications
Synthetic Pathways
The compound 4-Ethyl 2-(2-methoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate, due to its structural complexity and functional groups, is a promising candidate for the synthesis of heterocyclic compounds. Research has shown that similar thiophene derivatives can be utilized in the synthesis of thieno[3,4-d]pyrimidines, which are valuable in the development of pharmaceuticals and materials science. For instance, the reactions of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds have been explored to synthesize ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates (Ryndina et al., 2002).
Fluorescence Properties
The fluorescence properties of thiophene derivatives, such as Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, have been investigated, indicating potential applications in optical materials and sensors (Guo Pusheng, 2009). Similar studies on the compound could lead to new fluorescent materials.
Dyeing Polyester Fibers
Thiophene derivatives have also been utilized in the synthesis of disperse dyes for dyeing polyester fibers, offering a range of colors and fastness properties. The synthesis of ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and its application in dyeing have shown promising results (Iyun et al., 2015). This suggests potential textile applications for the compound of interest.
properties
IUPAC Name |
4-O-ethyl 2-O-(2-methoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-4-17-11(14)8-7(2)9(19-10(8)13)12(15)18-6-5-16-3/h4-6,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLUOAZWYONYCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl 2-(2-methoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate |
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